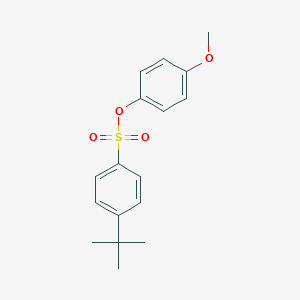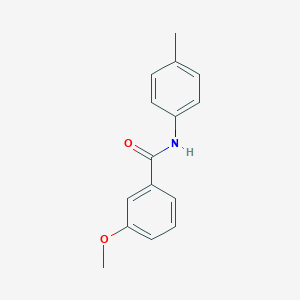![molecular formula C34H30N2O2 B375699 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine CAS No. 326612-34-4](/img/structure/B375699.png)
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine is a complex organic compound that features a unique combination of chromene, indole, and ethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the indole-ethylamine linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and chromene moieties.
Reduction: Reduction reactions can be performed on the chromene ring to yield dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structural features contribute to the desirable properties of these materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares the phenethylamine structure but lacks the chromene and indole moieties.
Phenethylamine: A simpler structure that serves as a precursor for various derivatives.
2-(4-Chlorophenyl)ethylamine: Similar in structure but with a chlorine substituent instead of an ethoxy group.
Uniqueness
What sets 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine apart is its combination of chromene, indole, and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
326612-34-4 |
|---|---|
Fórmula molecular |
C34H30N2O2 |
Peso molecular |
498.6g/mol |
Nombre IUPAC |
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine |
InChI |
InChI=1S/C34H30N2O2/c1-2-37-27-18-16-25(17-19-27)34-30(23-35-21-20-26-22-36-31-14-8-6-12-28(26)31)33(24-10-4-3-5-11-24)29-13-7-9-15-32(29)38-34/h3-19,22-23,33,36H,2,20-21H2,1H3 |
Clave InChI |
RQQDUZXTKLMGQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NCCC5=CNC6=CC=CC=C65 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NCCC5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)

![6,24-Diethoxy-13,14,16,17,31,32,34,35-octahydrotetrabenzo[d,m,r,a_1_][1,3,6,9,12,15,17,20,23,26,2,16]decaoxadiphosphacyclooctacosine 6,24-dioxide](/img/structure/B375629.png)

![3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-[(2,4-dichlorobenzyl)oxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B375632.png)
![4-methyl-N-{2-(1-naphthyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B375633.png)




